molecular formula C8H8ClNO B146282 3'-Chloroacetanilide CAS No. 588-07-8

3'-Chloroacetanilide

Cat. No. B146282
CAS RN: 588-07-8
M. Wt: 169.61 g/mol
InChI Key: MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Patent
US04112098

Procedure details

To a solution of 245 g (1.48 mole) of chloral hydrate and 1.55 kg of anhydrous sodium sulfate in 4 liters of water is added a solution of 171 g (1.34 mole) of 3-chloroaniline in 800 ml of water and 117.5 ml of concentrated hydrochloric acid followed by a solution of 295 g (4.25 mole) of hydroxylamine hydrochloride in 500 ml of water. The resulting suspension is heated to 100°, cooled to room temperature and extracted with 2 liters of ether. The ether extract is stripped and the solid reextracted with 2 liters of ether. The ether extract is stripped and the solid residue air dried to give 193.4 g (73% yield) of isonitroso-3-chloroacetanilide. This is finely pulverized and added in small portions with stirring over a twenty minute interval to 980 ml of concentrated sulfuric acid held at 80°-85°. The reaction mixture is then heated for 15 minutes at 90°- 95°, cooled to room temperature, and poured over cracked ice. The red precipitate is filtered, washed with water and suspended in 2 liters of water and brought into solution by the addition of 390 ml of 3N sodium hydroxide solution. The solution is filtered through Celite and the filtrate carefully adjusted to pH 8.0 with concentrated hydrochloric acid at which point a solution of 39 ml of concentrated hydrochloric acid in 195 ml of water is added. The suspension is stirred for five minutes and filtered, weight 90 g of crude 4-chloroisatin (37% yield based on 3-chloroaniline).
Quantity
245 g
Type
reactant
Reaction Step One
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
117.5 mL
Type
solvent
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3](O)[OH:4].S([O-])([O-])(=O)=O.[Na+].[Na+].[Cl:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].Cl.NO>O.Cl>[CH3:2][C:3]([NH:19][C:18]1[CH:20]=[CH:21][CH:22]=[C:16]([Cl:15])[CH:17]=1)=[O:4] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
245 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
1.55 kg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
171 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
O
Name
Quantity
117.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
295 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is heated to 100°
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 liters of ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
the solid residue air dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.